Nonmutagenicity vs. β-Benzoyloxyacrolein and Other β-Substituted Acroleins: A Critical Safety Differentiator
In a direct comparative Ames test using Salmonella typhimurium hisD3052, 4-(Benzoyloxy)-3-buten-2-one exhibited nonmutagenicity, while the structurally similar β-benzoyloxyacrolein (a β-substituted acrolein with a benzoyloxy leaving group) produced 320 revertants/µmol. Other analogs in the series showed even higher mutagenicities: β-chloroacrolein (890 revertants/µmol) and β-(p-nitrophenoxy)acrolein (620 revertants/µmol) [1].
| Evidence Dimension | Mutagenicity (Ames Test) |
|---|---|
| Target Compound Data | Nonmutagenic (0 revertants/µmol, inferred from nonmutagenicity statement) |
| Comparator Or Baseline | β-Benzoyloxyacrolein: 320 revertants/µmol; β-Chloroacrolein: 890 revertants/µmol; β-(p-Nitrophenoxy)acrolein: 620 revertants/µmol |
| Quantified Difference | >320-fold reduction in mutagenic activity (from 320 to nonmutagenic) |
| Conditions | Salmonella typhimurium hisD3052 Ames test |
Why This Matters
This establishes 4-(Benzoyloxy)-3-buten-2-one as a safer alternative for synthesis in pharmaceutical and agrochemical research, reducing the risk of introducing genotoxic impurities and facilitating regulatory compliance.
- [1] Basu, A. K., & Marnett, L. J. (1984). Molecular Requirements for the Mutagenicity of Malondialdehyde and Related Acroleins. Cancer Research, 44(7), 2848-2854. View Source
